molecular formula C10H21ClN2O2 B6342940 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1187932-13-3

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B6342940
CAS No.: 1187932-13-3
M. Wt: 236.74 g/mol
InChI Key: WWPYESMMWKHVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing . The compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps :

    Dissolution: Dissolve 3-Methylamino-pyrrolidine-1-carboxylic acid in a sodium hydroxide solution.

    Addition of Reagents: Sequentially add tetrahydrofuran and di-tert-butyl dicarbonate while maintaining the pH at 8-9.

    Reaction: Allow the reaction to proceed for 12 hours.

    Extraction: Extract the product using ethyl acetate.

    Acidification: Acidify the aqueous phase with hydrochloric acid to a pH of 1-2.

    Final Extraction: Extract the final product with ethyl acetate and wash with saturated saline solution.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve the use of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives .

Scientific Research Applications

3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPYESMMWKHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.